molecular formula C14H14FNOS B4579803 N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide

Cat. No.: B4579803
M. Wt: 263.33 g/mol
InChI Key: DDFVJKHPODGHGA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a fluorophenyl group and a carboxamide moiety in this compound suggests potential biological activity and utility in various scientific research fields.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, boronic acids, halogenated thiophenes.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes and fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiophene ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-[2-(4-fluorophenyl)ethyl]-5-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide is unique due to the specific combination of the fluorophenyl group, the thiophene ring, and the carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS/c1-10-8-12(9-18-10)14(17)16-7-6-11-2-4-13(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVJKHPODGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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